molecular formula C15H20N2O3 B5377984 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone

1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone

Cat. No. B5377984
M. Wt: 276.33 g/mol
InChI Key: UNYMAHKREUHAHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone, also known as INOT, is a synthetic compound that has been widely used in scientific research for its unique properties. INOT is a nitric oxide donor, which means that it releases nitric oxide when it comes into contact with biological tissues. Nitric oxide is a key signaling molecule in the body that plays a role in many physiological processes, including vasodilation, neurotransmission, and immune function. INOT has been used to study the role of nitric oxide in these processes and to develop new therapies for a range of medical conditions.

Mechanism of Action

1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone releases nitric oxide when it comes into contact with biological tissues. Nitric oxide then activates a series of signaling pathways that regulate various physiological processes. For example, nitric oxide activates guanylate cyclase, which increases the production of cyclic guanosine monophosphate (cGMP). cGMP then activates protein kinase G, which regulates smooth muscle relaxation and vasodilation.
Biochemical and Physiological Effects:
1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone has a range of biochemical and physiological effects that have been studied extensively in scientific research. It has been shown to increase vasodilation and reduce platelet aggregation, which can help to prevent blood clots and reduce the risk of stroke and heart attack. 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone has also been shown to have anti-inflammatory effects, which can help to reduce the severity of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Advantages and Limitations for Lab Experiments

1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It is also a potent nitric oxide donor, which means that it can be used at low concentrations to achieve significant biological effects. However, 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone also has some limitations. It can be difficult to control the release of nitric oxide from 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone, which can make it challenging to study the effects of nitric oxide on specific signaling pathways. 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone. One area of interest is the development of new therapies for conditions such as hypertension, stroke, and cancer. 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone has shown promise as a potential treatment for these conditions, and further research is needed to determine its efficacy and safety. Another area of interest is the development of new nitric oxide donors that can be more precisely controlled and targeted to specific tissues and signaling pathways. This could lead to the development of more effective and targeted therapies for a range of medical conditions.

Synthesis Methods

1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One common method involves the reaction of isonicotinic acid with 2,2,6,6-tetramethyl-4-piperidone in the presence of a base such as triethylamine. The resulting product is then treated with a nitrosating agent to form the nitric oxide donor group.

Scientific Research Applications

1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone has been used extensively in scientific research to study the role of nitric oxide in various physiological processes. It has been used to investigate the effects of nitric oxide on vascular tone, platelet aggregation, and immune function. 1-(isonicotinoyloxy)-2,2,6,6-tetramethyl-4-piperidinone has also been used to develop new therapies for conditions such as hypertension, stroke, and cancer.

properties

IUPAC Name

(2,2,6,6-tetramethyl-4-oxopiperidin-1-yl) pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-14(2)9-12(18)10-15(3,4)17(14)20-13(19)11-5-7-16-8-6-11/h5-8H,9-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNYMAHKREUHAHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(N1OC(=O)C2=CC=NC=C2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.